5-iodo-Indirubin-3'-monoxime
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Overview
Description
Compound 15, also known as Cmpd-15, is an allosteric modulator of the beta-2 adrenergic receptor. This compound was recently isolated from a DNA-encoded small-molecule library by Professor Robert Lefkowitz’s group. It has shown significant potential in biochemical and pharmacologic studies, particularly in its ability to cross the plasma membrane and bind to the intracellular side of the beta-2 adrenergic receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 15 involves multiple steps, starting with the selection of appropriate starting materials from a DNA-encoded small-molecule library. The compound is then subjected to various chemical reactions, including condensation, reduction, and cyclization, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Compound 15 follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity and potency .
Chemical Reactions Analysis
Types of Reactions
Compound 15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of Compound 15 .
Scientific Research Applications
Compound 15 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying allosteric modulation and receptor-ligand interactions.
Biology: It is employed in research on cell signaling pathways and receptor function.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular and respiratory diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting the beta-2 adrenergic receptor
Mechanism of Action
The mechanism of action of Compound 15 involves its binding to the intracellular side of the beta-2 adrenergic receptor. This binding stabilizes the receptor in a non-activated state, thereby modulating its activity. The compound interacts with specific amino acid residues in the receptor, leading to conformational changes that affect receptor function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Compound 15 include other allosteric modulators of the beta-2 adrenergic receptor, such as Cmpd-6FA and LY2119620. These compounds also bind to the receptor at sites distinct from the orthosteric binding site and modulate receptor activity .
Uniqueness
What sets Compound 15 apart from other similar compounds is its unique binding site and mechanism of action. Unlike other allosteric modulators, Compound 15 binds to the intracellular side of the receptor, providing a novel approach to modulating receptor activity. This unique binding site offers potential advantages in terms of selectivity and efficacy .
Properties
IUPAC Name |
5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCYEJYTLNWYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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